Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the reaction of 2-chloro-4-fluorophenol with a suitable furan derivative under controlled conditions to form the intermediate. This intermediate is then subjected to further reactions involving methylation and cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYLENE-5-OXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINECARBOXYLATE
- METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific structural features, such as the presence of a furan ring and the combination of chloro and fluoro substituents.
Properties
Molecular Formula |
C25H25ClFNO5 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
methyl 4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25ClFNO5/c1-13-21(24(30)31-4)23(22-17(28-13)10-25(2,3)11-18(22)29)20-8-6-15(33-20)12-32-19-7-5-14(27)9-16(19)26/h5-9,23,28H,10-12H2,1-4H3 |
InChI Key |
KBUCIHOQIHPDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)OC |
Origin of Product |
United States |
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